3-Phenylserine

Übersicht

Beschreibung

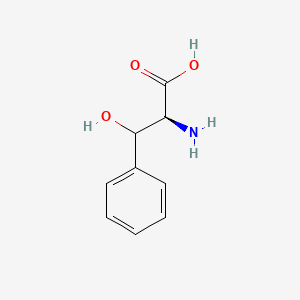

3-Phenylserine, also known as (2S)-2-amino-3-hydroxy-3-phenylpropanoic acid, is a non-proteinogenic amino acid. It is a derivative of phenylalanine, characterized by the presence of a hydroxyl group on the beta carbon.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Phenylserine can be synthesized through several methods. One common approach involves the use of L-threonine transaldolase, which catalyzes the transaldolation of L-threonine and benzaldehyde to produce this compound. This reaction typically requires specific conditions, such as a pH of around 8.5 and the presence of pyridoxal phosphate as a cofactor .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-enzyme cascade reactions. For instance, a combination of L-threonine transaldolase, carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase can be used to convert benzoic acid into this compound. This method is efficient and environmentally friendly, achieving high diastereoselectivity and conversion ratios .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylserine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Benzaldehyde or phenylacetaldehyde.

Reduction: Phenylalaninol or phenylethylamine.

Substitution: Various substituted phenylserine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Phenylserine

The synthesis of this compound can be achieved through various enzymatic pathways. A notable method involves a two-enzyme cascade system utilizing ω-transaminase (ω-TA) and L-threonine aldolase (L-ThA). This system efficiently converts benzylamine into this compound with high yields (over 54%) and nearly complete conversion of benzylamine (95%) under optimized conditions. The process is economically viable due to the in situ removal of benzaldehyde, a byproduct of the reaction .

Biological Significance

This compound has been investigated for its protective effects against viral infections. In a study, intraperitoneal administration of β-phenylserine demonstrated significant protection against lethal doses of rabies virus in rats, particularly when treatment commenced before viral exposure. The results indicated that β-phenylserine could inhibit the virulence of rabies, showcasing its potential as an antiviral agent .

Therapeutic Applications

The compound's role extends into therapeutic domains, particularly in neuropharmacology and immunology:

- Neuropharmacology : Research indicates that phenylserine derivatives may have implications in treating neurodegenerative diseases such as Parkinson's disease. The enzymatic pathways involved in its synthesis are crucial for developing drugs targeting these conditions .

- Immunology : Studies have shown that β-phenylserine can modulate immune responses, suggesting potential applications in immunosuppressive therapies or as adjuncts in vaccine development .

Case Study: Antiviral Properties

| Study | Method | Findings |

|---|---|---|

| Pons & Preston (1961) | Intraperitoneal administration in rats | β-Phenylserine provided significant protection against rabies virus; mortality rates were significantly lower in treated groups compared to controls. |

Table: Synthesis Yields from Enzymatic Reactions

| Enzyme System | Substrate | Conversion Rate | Yield of this compound |

|---|---|---|---|

| ω-TA + L-ThA | Benzylamine | 95% | 54% |

Wirkmechanismus

The mechanism of action of 3-Phenylserine involves its interaction with specific enzymes and receptors. For instance, it can act as a substrate for phenylserine aldolase, which catalyzes its cleavage into benzaldehyde and glycine. This reaction is crucial in metabolic pathways and the synthesis of various bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: A proteinogenic amino acid with a similar structure but lacking the hydroxyl group.

Threonine: Another amino acid with a hydroxyl group but different side chain structure.

Serine: A simple amino acid with a hydroxyl group but no aromatic ring.

Uniqueness: 3-Phenylserine is unique due to its combination of an aromatic ring and a hydroxyl group on the beta carbon, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Biologische Aktivität

3-Phenylserine, a non-proteinogenic amino acid, has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is characterized by a phenyl group attached to the beta carbon of the serine backbone. It can be synthesized through various methods, including enzymatic processes. A recent study demonstrated a two-enzyme cascade system that efficiently converts benzylamine into this compound, achieving over 54% yield under optimized conditions .

Biological Activities

1. Antiviral Properties

Research has indicated that phenylserine derivatives exhibit antiviral activity. A study on p-phenylserine (a related compound) showed that it provided significant protection against rabies virus in rats. The administration of p-phenylserine led to a marked decrease in mortality rates among treated groups compared to controls, suggesting its potential as an antiviral agent . The data from this study is summarized in Table 1.

| Treatment Group | Mortality Rate (%) | Dosage (mg/day) |

|---|---|---|

| Control | 100 | - |

| Pre-treated | 20 | 15 |

| Post-treated | 30 | 15 |

2. Enzymatic Activity

This compound has been shown to be a substrate for several enzymes involved in amino acid metabolism. For instance, serine hydroxymethyltransferase (SHMT), which plays a crucial role in one-carbon metabolism, can catalyze reactions involving this compound. Studies have demonstrated that SHMT exhibits optimal activity at elevated temperatures and specific pH levels, indicating its potential for biotechnological applications .

Case Studies

1. Metabolomic Studies in Retinopathy

A metabolomics study highlighted the role of various amino acids, including this compound, in diabetic retinopathy (DR). The findings revealed altered levels of specific amino acids in patients with DR compared to controls, suggesting a potential biomarker role for these metabolites .

2. Antibacterial and Anti-inflammatory Activities

The antibacterial and anti-inflammatory properties of phenylserine derivatives have been explored in several studies. Compounds related to this compound have shown promise as therapeutic agents against bacterial infections and inflammatory diseases .

Research Findings

Recent research has focused on the metabolic pathways involving phenylserine and its derivatives. For example, the identification of specific enzymes that metabolize phenylserine has opened new avenues for understanding its biological roles and therapeutic potentials.

Key Findings:

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-JAMMHHFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C([C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Threo-3-Phenylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6254-48-4, 69-96-5 | |

| Record name | 3-phenyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-hydroxy-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Threo-3-Phenylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.